molecular formula C11H14N2 B14113900 3-Amino-6-(hex-1-ynyl)-pyridine

3-Amino-6-(hex-1-ynyl)-pyridine

Katalognummer: B14113900
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: NGWZFRNQXYVMSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1-Hexyn-1-yl)-3-pyridinamine is an organic compound that features a pyridine ring substituted with an amine group at the 3-position and a hexynyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hexyn-1-yl)-3-pyridinamine typically involves the coupling of a pyridine derivative with a hexynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of 6-(1-Hexyn-1-yl)-3-pyridinamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(1-Hexyn-1-yl)-3-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate reduction reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced alkenes or alkanes, and various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-(1-Hexyn-1-yl)-3-pyridinamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-(1-Hexyn-1-yl)-3-pyridinamine involves its interaction with molecular targets such as enzymes or receptors. The hexynyl group can participate in π-π interactions or hydrogen bonding, while the amine group can form covalent bonds or act as a nucleophile. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(1-Hexyn-1-yl)-2-pyridinamine
  • 6-(1-Hexyn-1-yl)-4-pyridinamine
  • 6-(1-Hexyn-1-yl)-3-pyridinecarboxylic acid

Uniqueness

6-(1-Hexyn-1-yl)-3-pyridinamine is unique due to the specific positioning of the hexynyl and amine groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H14N2

Molekulargewicht

174.24 g/mol

IUPAC-Name

6-hex-1-ynylpyridin-3-amine

InChI

InChI=1S/C11H14N2/c1-2-3-4-5-6-11-8-7-10(12)9-13-11/h7-9H,2-4,12H2,1H3

InChI-Schlüssel

NGWZFRNQXYVMSK-UHFFFAOYSA-N

Kanonische SMILES

CCCCC#CC1=NC=C(C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.